molecular formula C13H9Cl2NO B181471 3-Chloro-n-(3-chlorophenyl)benzamide CAS No. 10286-92-7

3-Chloro-n-(3-chlorophenyl)benzamide

Cat. No. B181471
CAS RN: 10286-92-7
M. Wt: 266.12 g/mol
InChI Key: CNQGVYDVSJJQCU-UHFFFAOYSA-N
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Description

3-Chloro-n-(3-chlorophenyl)benzamide is a chemical compound with the linear formula C13H9Cl2NO . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which include 3-Chloro-n-(3-chlorophenyl)benzamide, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of 3-Chloro-n-(3-chlorophenyl)benzamide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Chloro-n-(3-chlorophenyl)benzamide are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of the compounds were established by X-ray crystallography .

Scientific Research Applications

Crystal Structure Analysis

3-Chloro-N-(3-chlorophenyl)benzamide has been a subject of interest in crystal structure analysis. Studies have focused on the geometrical parameters, bond lengths, bond angles, and conformation of the N—H bond in the structure of the compound. For example, Panicker et al. (2010) conducted a theoretical study of 4-chloro-N-(3-chlorophenyl)benzamide using quantum chemistry codes, comparing the obtained geometrical parameters with XRD structure reports (Panicker et al., 2010). Similarly, Gowda et al. (2008) analyzed the conformation of the N—H bond in N-(3-chlorophenyl)benzamide, noting its anti conformation to the meta chloro substituent in the aniline benzene ring (Gowda et al., 2008).

Chemical Structure and Bonding

Several studies have compared the bond parameters of 3-Chloro-N-(3-chlorophenyl)benzamide with other similar compounds. For instance, the work by Palmer et al. (1995) on 2-Benzamido-3-(p-chlorophenyl)propenoic Acid (Antrex) delved into the planarity of phenyl and chlorophenyl rings, along with the structure stabilization by intermolecular hydrogen bonds (Palmer et al., 1995).

Spectral and Vibrational Analysis

The compound has also been characterized through various spectral and vibrational analyses. Demir et al. (2016) synthesized and characterized a related compound using X-ray diffraction, IR, NMR, UV-Vis spectra, and conducted DFT calculations to understand its molecular structure and properties (Demir et al., 2016).

Molecular Conformation and Hydrogen Bonding

The molecular conformation and hydrogen bonding patterns of 3-Chloro-N-(3-chlorophenyl)benzamide have been studied extensively. Gowda et al. (2007) reported on the syn conformation of the N—H bond in 2‐Chloro‐N‐(2‐chlorophenyl)benzamide, which is linked to molecular chains through hydrogen bonds (Gowda et al., 2007).

Labeling and Characterization

The compound has been used in labeling and characterization studies. Hong et al. (2015) synthesized and characterized tritium labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a CCR1 antagonist (Hong et al., 2015).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-chloro-N-(3-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQGVYDVSJJQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298227
Record name 3-chloro-n-(3-chlorophenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-n-(3-chlorophenyl)benzamide

CAS RN

10286-92-7
Record name 3-Chloro-N-(3-chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10286-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 121729
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Record name 3-chloro-n-(3-chlorophenyl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DICHLOROBENZANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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